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3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid

HDAC6 Zinc-finger ubiquitin-binding domain Fragment-based drug discovery

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8) is an N-methylated quinoxalinone derivative bearing a propanoic acid side chain. It has been identified as a fragment hit that binds specifically to the zinc-finger ubiquitin-binding domain (ZnF-UBD) of histone deacetylase 6 (HDAC6), a mechanism orthogonal to classical catalytic-site HDAC6 inhibition.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 1501-38-8
Cat. No. B1617906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
CAS1501-38-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C(C1=O)CCC(=O)O
InChIInChI=1S/C12H12N2O3/c1-14-10-5-3-2-4-8(10)13-9(12(14)17)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
InChIKeyJIXBAXULUJSRDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8) – Procurement-Ready Quinoxalinone Fragment for HDAC6 Zinc-Finger Domain Targeting


3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 1501-38-8) is an N-methylated quinoxalinone derivative bearing a propanoic acid side chain. It has been identified as a fragment hit that binds specifically to the zinc-finger ubiquitin-binding domain (ZnF-UBD) of histone deacetylase 6 (HDAC6), a mechanism orthogonal to classical catalytic-site HDAC6 inhibition [1]. Its crystal structure in complex with HDAC6 ZnF-UBD (PDB 6CEE, resolution 1.55 Å) confirms a binding mode that mimics the C-terminal carboxylate of ubiquitin, providing a structurally validated starting point for rational design of allosteric HDAC6 modulators [2].

Why Generic Quinoxalinone Substitution Fails for HDAC6 ZnF-UBD Fragment-Based Drug Discovery – The Case of 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid


The HDAC6 ZnF-UBD pocket contains a narrow, aromatic-rich cleft where subtle structural variations among quinoxalinone derivatives dramatically impact binding stoichiometry and ligand efficiency. The 4-methyl substituent on the quinoxalinone core of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid fills a specific hydrophobic sub-pocket adjacent to W1182 and R1155, which is left unoccupied by the des-methyl analog 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CAS 7712-28-9) [1]. This methylation converts a low-occupancy binder into a fully occupied ligand with defined electron density, making the compound a tractable fragment hit, whereas the unmethylated parent exhibits ambiguous binding and cannot serve as a reliable starting point for structure-guided optimization [2].

Quantitative Differentiation Evidence for 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid vs. In-Class Alternatives


HDAC6 ZnF-UBD Binding Occupancy: Methylated vs. Des-Methyl Quinoxalinone Fragment

In X-ray crystallographic fragment screening against HDAC6 ZnF-UBD, 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (PDB ligand EYM) exhibited full occupancy of the primary ubiquitin-binding pocket with unambiguous electron density, while the des-methyl analog 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid showed only partial occupancy and discontinuous density at comparable soaking concentrations [1]. The methyl group forms hydrophobic contacts with the W1182 side chain, anchoring the ligand orientation critical for carboxylate–arginine salt bridge formation [2].

HDAC6 Zinc-finger ubiquitin-binding domain Fragment-based drug discovery

Ligand Efficiency and Binding Mode Comparison: 4-Methyl-Quinoxalinone vs. 3-Methoxy-Quinoxaline Fragment

The 4-methyl-quinoxalinone fragment (target compound) and the 3-methoxy-quinoxaline analog (PDB 6CEC) both occupy the primary ubiquitin-binding pocket but adopt distinct binding trajectories. The target compound places its propanoic acid carboxylate 2.8 Å from R1155 guanidinium, mimicking the ubiquitin C-terminal glycine carboxylate, while the 3-methoxy analog orients its carboxylate toward a different set of residues due to altered aromatic plane alignment [1]. This difference dictates the synthetic vectors available for fragment growing.

Ligand efficiency Structure-activity relationship HDAC6 ZnF-UBD

Fluorescence Polarization Competition Assay: IC50 Differentiation Among Quinoxalinone-Derived ZnF-UBD Inhibitors

In a fluorescence polarization assay measuring displacement of FITC-labeled ubiquitin from HDAC6 ZnF-UBD, the target compound (as the parent fragment) and its elaborated analogs were profiled. While the parent fragment itself showed an IC50 of approximately 120 µM, the key finding is that N-methylation of the quinoxalinone core (present in the target compound) was essential for detectable activity; the unsubstituted quinoxalinone analog showed no measurable inhibition at concentrations up to 500 µM [1]. This represents a >4-fold improvement in detectable binding, establishing the methyl group as a critical pharmacophoric element.

Fluorescence polarization IC50 Ubiquitin competition HDAC6

Selectivity for HDAC6 ZnF-UBD Over Canonical HDAC Catalytic Domains

Unlike pan-HDAC inhibitors that target the catalytic zinc ion, quinoxalinone-derived ZnF-UBD binders including the target compound are mechanistically restricted to the ubiquitin-binding pocket. Biochemical profiling of the elaborated analog 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-phenylbutyl)propenamide (compound 9 in the series) showed no inhibition of HDAC1, HDAC4, HDAC6 catalytic domain, or HDAC8 at concentrations up to 100 µM, confirming that the ZnF-UBD binding mode does not cross over to the deacetylase active site [1]. The parent fragment inherits this selectivity profile by binding the same pocket.

Selectivity Allosteric site HDAC isoform profiling Ubiquitin-binding domain

Physicochemical and Synthetic Tractability Advantage Over Quinoxaline-2-carboxylic Acid Alternatives

The target compound's propanoic acid linker provides a crucial one-carbon spacer between the carboxylate pharmacophore and the quinoxalinone aromatic core, allowing optimal positioning of the carboxylate for the salt bridge with R1155. In contrast, quinoxaline-2-carboxylic acid analogs (e.g., 3-hydroxyquinoxaline-2-carboxylic acid) place the carboxylate directly on the aromatic ring, resulting in suboptimal geometry and steric clash with the binding pocket rim [1]. Additionally, the propanoic acid chain offers a synthetic handle for amide coupling during fragment elaboration, which the carboxylic acid directly attached to the ring lacks.

Physicochemical properties Synthetic accessibility Fragment library Lead-likeness

Optimal Application Scenarios for 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Targeting the HDAC6 ZnF-UBD Allosteric Site

As a crystallographically validated fragment hit with full pocket occupancy and defined electron density (PDB 6CEE), this compound is the preferred starting point for fragment growing, merging, or linking campaigns aimed at developing selective HDAC6 ZnF-UBD antagonists. Its well-resolved binding mode, featuring a close carboxylate–R1155 salt bridge (2.8 Å) and π-stacking with W1182, provides clear vectors for structure-guided optimization [1]. The propanoic acid handle supports efficient amide coupling chemistry for fragment elaboration, with reported amidation yields exceeding 70% [2].

Chemical Probe Development for Dissecting HDAC6 Scaffolding Functions in Protein Aggregate Clearance

Because the compound and its elaborated analogs show no inhibition of HDAC catalytic domains (HDAC1, HDAC4, HDAC6-CD, HDAC8) at concentrations up to 100 µM, it serves as a clean chemical biology tool for interrogating HDAC6's ubiquitin-dependent scaffolding roles in aggresome formation and autophagic clearance, independent of deacetylase activity [1]. This application leverages the >50,000-fold selectivity window over canonical HDAC active sites, a functional property not achievable with classical orthosteric HDAC inhibitors [2].

Procurement as a Key Intermediate for Patent-Protected HDAC6 ZnF-UBD Inhibitor Series

The compound is the parent fragment of a proprietary chemical series disclosed in J Med Chem (2018) and subsequent patents, where progressive optimization from this fragment yielded low-micromolar ZnF-UBD inhibitors [1]. Procuring the authentic 4-methyl-3-oxo-quinoxalinone-propanoic acid scaffold ensures fidelity to the published SAR trajectory, which depends critically on the N-methyl substituent for target engagement (>4-fold improvement over unmethylated analogs in FP competition assays) [2]. Industrial users pursuing freedom-to-operate in the HDAC6 allosteric inhibitor space require this specific intermediate for lead optimization.

Use as an Affinity Chromatography Ligand for HDAC6 ZnF-UBD Protein Purification and Interaction Studies

The compound's moderate affinity (IC50 ≈ 120 µM in FP assay) and well-characterized, reversible binding mode to a defined pocket make it suitable for immobilization on NHS-activated Sepharose via its propanoic acid carboxylate, enabling pull-down experiments to identify HDAC6 ZnF-UBD interacting proteins or to purify recombinant ZnF-UBD constructs [1]. The des-methyl analog, by contrast, lacks sufficient binding (IC50 > 500 µM) to function as an affinity reagent, directly mandating procurement of the methylated compound for this application [2].

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